3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then subjected to hydrolysis and decarboxylation to yield the desired product.
Another synthetic route involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with chloroacetyl chloride, followed by hydrolysis to form the hydroxy acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid or 3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases. It may act as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(4-Methylphenyl)-2-hydroxypropanoic acid: Lacks the chloro group.
3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid: Contains an additional carboxylic acid group.
Uniqueness
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a chloro and hydroxy group on the phenyl ring, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C10H11ClO3 |
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Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
IIPLLEQSHTWBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)Cl |
Origin of Product |
United States |
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